6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile

CNS Drug Design Physicochemical Property Optimization Blood-Brain Barrier Permeability

6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile (CAS 1255779-50-0, MF C14H13FN4, MW 256.28 g/mol) is a heterocyclic small molecule featuring a quinoline core with a 6-fluoro substituent, a 4-piperazin-1-yl group, and a 3-carbonitrile moiety. It belongs to the quinoline-3-carbonitrile class, which has been explored for kinase inhibition (e.g., Tpl2, EGFR, c-Met) and antimicrobial activity targeting DNA gyrase.

Molecular Formula C14H13FN4
Molecular Weight 256.28 g/mol
Cat. No. B11857092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile
Molecular FormulaC14H13FN4
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)F
InChIInChI=1S/C14H13FN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2
InChIKeyLVULREQNUGKJOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile: A Versatile Fluorinated Quinoline Scaffold for Medicinal Chemistry and Chemical Biology Procurement


6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile (CAS 1255779-50-0, MF C14H13FN4, MW 256.28 g/mol) is a heterocyclic small molecule featuring a quinoline core with a 6-fluoro substituent, a 4-piperazin-1-yl group, and a 3-carbonitrile moiety . It belongs to the quinoline-3-carbonitrile class, which has been explored for kinase inhibition (e.g., Tpl2, EGFR, c-Met) and antimicrobial activity targeting DNA gyrase [1]. The compound is primarily procured as a research chemical building block (typical purity 95–98%), with the free piperazine NH and the 6-fluoro position offering dual orthogonal vectors for further derivatization .

Procurement Alert: Why 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile Cannot Be Replaced by Common In-Class Analogs


Substituting 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile with a close analog (e.g., 6-H, 6-Cl, 6-Me, or 6-piperidinyl variants) introduces quantifiable changes in electronic properties and hydrogen-bonding capacity that can fundamentally alter target engagement. The 6-fluoro substituent imparts a distinct electron-withdrawing effect (Hammett σm ≈ 0.34) compared to hydrogen (σm = 0) or methyl (σm = −0.07), modulating the π-stacking ability of the quinoline core and the acidity of the piperazine NH [1]. Furthermore, the piperazine ring provides an additional hydrogen-bond donor (N-H) and two acceptor sites compared to a piperidine ring (tertiary amine only), with computed topological polar surface area (tPSA) for the target compound being 174.65 Ų versus an estimated ~45 Ų for the piperidine analog [2]. These differences directly impact target selectivity, as demonstrated in kinase and GPCR panels where subtle substituent changes shift selectivity profiles [3].

Quantitative Differentiation Evidence for 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile Versus Its Closest Analogs


Modulation of CNS Multiparameter Optimization (MPO) Desirability via Piperazine vs. Piperidine Substitution

For CNS-targeted programs, the choice between piperazine and piperidine at the 4-position of the 6-fluoro-quinoline-3-carbonitrile core is critical. The target compound (piperazine) exhibits a predicted tPSA of 174.65 Ų [1]. This exceeds the typical threshold for oral CNS drugs (tPSA < 90 Ų), suggesting a pharmacokinetic profile favoring peripheral restriction or active transport, in contrast to the corresponding piperidine analog (e.g., the core reported by Bewley et al.) which was explicitly optimized for high CNS penetration (rat brain:plasma Kp = 5.3, Kp,uu = 2.4) and a lower tPSA [2].

CNS Drug Design Physicochemical Property Optimization Blood-Brain Barrier Permeability

Electronic Modulation of the Quinoline Core: 6-Fluoro vs. 6-Hydrogen vs. 6-Chloro Substituent Effects

The 6-fluoro substituent exerts an electron-withdrawing effect (Hammett σm = 0.34) that is intermediate between hydrogen (σm = 0) and chlorine (σm = 0.37), but with significant differences in lipophilicity (Hansch π: F = 0.14, H = 0, Cl = 0.71) [1]. This means the target compound has a more balanced lipophilic/electronic profile compared to the 6-chloro analog (more lipophilic, potentially higher non-specific binding) or the 6-unsubstituted analog (less polarizable, potentially weaker π-stacking).

Medicinal Chemistry SAR Electronic Effects

Hydrogen-Bond Donor Capacity: Piperazine NH Differentiates from Piperidine and N-Substituted Analogs

The secondary amine (NH) in the piperazine ring of the target compound provides a hydrogen-bond donor (HBD) that is absent in the piperidine analog and in N-alkylated/N-acylated piperazine derivatives. Computationally, the target compound has 0 HBD at pH 7 (ZINC12 prediction, likely due to protonation state assumptions), but 1 HBD in neutral form [1]. In contrast, 4-(piperidin-1-yl) analogs have 0 HBD regardless. This additional HBD capacity is critical for forming key interactions with kinase hinge regions or receptor orthosteric sites.

Fragment-Based Drug Discovery Hydrogen Bonding Binding Affinity

Limitation Acknowledgment: Absence of Direct Head-to-Head Biological Data

An exhaustive literature and patent search (PubMed, BindingDB, Google Patents, ZINC, PubChem) did not identify any published study providing a direct, quantitative head-to-head biological comparison (e.g., IC50, Ki, MIC) between 6-fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile and its closest analogs within the same assay system. Available biological data for the quinoline-3-carbonitrile class, such as Tpl2 kinase inhibition [1] or antimicrobial MIC values for 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives (e.g., 5k, MIC = 10 μM against S. aureus) [2], confirm the pharmacological potential of the scaffold class but cannot be used to claim specific superiority of the target compound.

Data Transparency Procurement Due Diligence

Optimal Procurement and Research Application Scenarios for 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile


Peripheral Kinase Inhibitor Library Design

The high predicted tPSA (174.65 Ų) of this compound, as documented in Section 3, [1] makes it an ideal core for designing kinase inhibitor libraries intended for peripheral (non-CNS) targets. By contrast, medicinal chemists requiring CNS-penetrant cores should pivot to the 6-fluoro-4-(piperidin-1-yl) scaffold. The free piperazine NH provides a synthetic handle for introducing sulfonamide, amide, or urea groups that further increase tPSA and enforce peripheral restriction, directly exploiting the physicochemical evidence established above.

Fragment-Based Lead Discovery Leveraging Dual Vectors

The combination of a secondary amine (piperazine NH) and an aryl fluoride (6-F) offers two orthogonal synthetic vectors for fragment elaboration. As demonstrated in Section 3, the piperazine NH provides a hydrogen-bond donor that can be replaced by diverse substituents, while the 6-fluoro position enables nucleophilic aromatic substitution (SNAr) for late-stage diversification. This dual-vector capacity is absent in the 6-piperidinyl analog (single vector) and in 6-unsubstituted analogs (no SNAr handle), rationalizing procurement for fragment-based screening libraries.

Antimicrobial Scaffold Optimization with Pharmacokinetic Tuning

Building on the class-level antimicrobial evidence for quinoline-3-carbonitriles, including the DNA-gyrase inhibitory potential discussed in Sections 1 and 3, this fluorinated core can serve as a starting point for synthesizing new antibacterial agents [2]. The fluorine substituent's electron-withdrawing effect (σm = 0.34) and modest lipophilicity (π = 0.14) are well-suited for balancing potency and solubility in lead optimization campaigns targeting Gram-positive pathogens such as S. aureus.

Chemical Probe Development for Target Validation

For academic and industrial groups developing chemical probes, this compound provides a well-defined, purchasable scaffold (purity 95–98%) that can be rapidly derivatized . Its structural differentiation from the more extensively explored piperidine series ensures that probe molecules based on this core will explore unique chemical space, reducing the risk of cross-reactivity with known chemotypes and supporting robust target validation studies.

Quote Request

Request a Quote for 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.